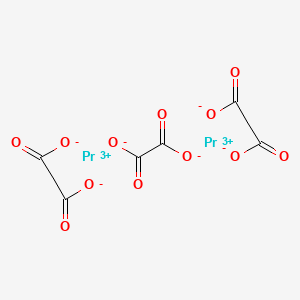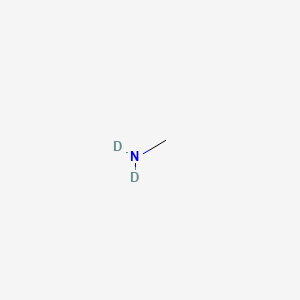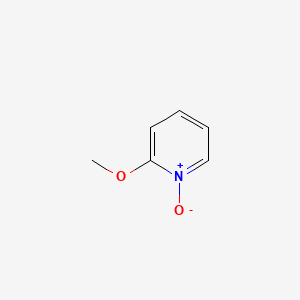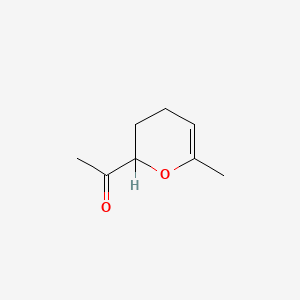
镨草酸盐
描述
Praseodymium oxalate is a chemical compound composed of praseodymium (Pr) cations and oxalate (C₂O₄²⁻) anions. It is a light green crystalline solid that forms hydrates, with the most common being Pr₂(C₂O₄)₃•10H₂O . This compound serves as an intermediate product in the synthesis of praseodymium compounds and finds applications in various fields, including glass coloring and enamel production.
Chemical Reactions Analysis
- Decomposition : Upon heating, praseodymium oxalate undergoes stepwise decomposition. The removal of water molecules from the hydrate leads to the formation of anhydrous praseodymium oxalate, which further decomposes to yield praseodymium oxide (Pr₆O₁₁) .
Physical And Chemical Properties Analysis
- Particle Size : Praseodymium oxide powders obtained from praseodymium oxalate exhibit a median diameter (D₅₀) of approximately 4.32 μm .
- Surface Area : The average surface area is 6.628 m²/g .
- Pore Characteristics : Pore diameter is around 1.86 nm, and pore volume is 0.026 cm³/g .
- Loss on Ignition (L.O.I.) : The L.O.I. of praseodymium oxalate is as low as 0.39%, meeting industrial requirements .
科学研究应用
光谱特性
已对掺铕草酸镨晶体进行了光谱特性研究。这些晶体是使用水硅胶法生长的,随着掺杂离子浓度的变化,颜色发生显著变化。这些晶体的吸收光谱和Judd–Ofelt强度参数已经进行了彻底分析 (Pragash, Unnikrishnan, & Sudarsanakumar, 2011)。
微波场分解
草酸镨可以在微波场中分解,成功地产生微米级镨氧化物粉末。已证明这个过程是有效的,产生了具有所需粒径和均匀形态的粉末,通过XRD、FT-IR和SEM等各种分析技术进行了确认 (Lv et al., 2020)。
铈草酸盐晶体中的能量转移
评估了掺杂有镨离子的铈草酸盐单晶体中的能量转移过程。这些晶体也是使用水硅胶法生长的。研究包括吸收和发射光谱的分析,重叠的光谱表明Ce3+和Pr3+离子之间可能存在潜在的能量转移过程 (Pragash, Jose, Unnikrishnan, & Sudarsanakumar, 2011)。
混合晶体的生长
已对混合钕镨草酸盐十水合物晶体的生长和表征进行了研究。这些晶体使用X射线粉末衍射和光吸收研究等技术进行了表征 (Joseph, Varghese, & Ittyachen, 1995)。
热分解
已对镨镧混合草酸盐的热分解进行了研究,以了解过程和所得化合物的热稳定性 (Watanabe, Miyazaki, Maruyama, & Saito, 1985)。
作用机制
属性
IUPAC Name |
oxalate;praseodymium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Pr/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTYDNCIXKPJDA-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Pr+3].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6O12Pr2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954374 | |
| Record name | Praseodymium ethanedioate (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium oxalate | |
CAS RN |
3269-10-1 | |
| Record name | Praseodymium oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3269-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Praseodymium oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003269101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium ethanedioate (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[oxalato(2-)]dipraseodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















